2-(4-Fluorophenyl)-3-phenylpropanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c16-13-8-6-12(7-9-13)14(15(17)18)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSLQCHFLZIMOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Stereochemical Control for 2 4 Fluorophenyl 3 Phenylpropanoic Acid
Strategies for the Synthesis of the Propanoic Acid Core with Aryl Substituents
The assembly of the 2,3-diarylpropanoic acid scaffold can be approached through various synthetic routes that allow for the sequential or convergent introduction of the required aryl groups.
The introduction of the 4-fluorophenyl group at the C2 position of the propanoic acid backbone is a key synthetic step. One common strategy involves the use of a pre-functionalized starting material, such as 4-fluorophenylacetic acid or its derivatives. For instance, the α-carbon of a 4-fluorophenylacetonitrile (B56358) can be alkylated, followed by hydrolysis of the nitrile to the carboxylic acid. orgsyn.org
Alternatively, arylation reactions can be employed. For example, a malonic ester derivative can be arylated with a suitable 4-fluorophenyl electrophile. Subsequent hydrolysis and decarboxylation would yield the desired 2-(4-fluorophenyl)propanoic acid core, which could then be further functionalized at the C3 position.
The phenyl group at the C3 position is typically introduced via alkylation or conjugate addition reactions. A common method is the malonic ester synthesis, where diethyl malonate is first deprotonated and then reacted with benzyl (B1604629) chloride. vedantu.com The resulting product can be further manipulated to introduce the second aryl group at the alpha position, followed by hydrolysis and decarboxylation to yield the final 2,3-diarylpropanoic acid.
Another approach involves the conjugate addition of a phenyl nucleophile, such as a phenyl Grignard reagent or an organocuprate, to an α,β-unsaturated ester or acid bearing the 2-(4-fluorophenyl) moiety. This Michael addition establishes the 3-phenyl substituent.
Modern cross-coupling reactions offer powerful tools for the construction of the 2,3-diarylpropanoic acid skeleton. A notable example is the Suzuki-Miyaura cross-coupling reaction. researchgate.net A recently developed methodology involves a stepwise copper-catalyzed boracarboxylation followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling. researchgate.net This approach allows for the regioselective synthesis of 2,3-diarylpropionic acids. researchgate.netresearchgate.net The process starts with the boracarboxylation of a styrene (B11656) derivative, which pre-sets the position of the carboxylic acid. The resulting organoboron intermediate can then be coupled with an aryl halide to introduce the second aryl group. This method provides a high degree of control over the final structure. researchgate.netresearchgate.net
For instance, a synthetic sequence could begin with 4-fluorostyrene. Copper-catalyzed boracarboxylation would install a boronic ester at the benzylic position and a carboxylic acid at the terminal carbon. Subsequent Suzuki-Miyaura coupling with a phenyl-containing coupling partner would then yield the desired 2-(4-fluorophenyl)-3-phenylpropanoic acid.
Friedel-Crafts acylation can also be employed in a multi-step synthesis, typically to generate a ketone precursor. For example, Friedel-Crafts acylation of benzene (B151609) with a suitable acyl halide could be a step towards building the 3-phenyl portion of the molecule. Subsequent reactions would then be required to elaborate the propanoic acid chain and introduce the 2-(4-fluorophenyl) group.
Stereoselective Synthesis of this compound
Achieving enantiocontrol in the synthesis of this compound is crucial for many of its potential applications. This is accomplished through various asymmetric synthesis strategies.
The chiral pool approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids. For example, (S)-phenylalanine could serve as a chiral precursor. iucr.org A synthetic sequence could involve the diazotization of the amino group to an alcohol, followed by conversion to a leaving group and subsequent displacement with a 4-fluorophenyl nucleophile, with stereochemical inversion.
Chiral auxiliaries are another powerful tool for stereoselective synthesis. wikipedia.orgblogspot.com An achiral propanoic acid derivative can be covalently attached to a chiral auxiliary, which then directs the stereochemical outcome of a subsequent reaction. scielo.org.mx Evans' oxazolidinone auxiliaries are commonly used for this purpose. blogspot.comorgsyn.org The N-acylated oxazolidinone can be enolized and then reacted with an electrophile. The steric bulk of the auxiliary directs the electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. blogspot.com After the desired stereocenter is set, the auxiliary can be cleaved to yield the enantiomerically enriched carboxylic acid. wikipedia.org
For the synthesis of this compound, one could envision attaching a 3-phenylpropionyl group to a chiral auxiliary. Subsequent α-arylation with a 4-fluorophenylating agent would proceed diastereoselectively. Finally, removal of the auxiliary would afford the desired enantiomer of the product.
Table 1: Common Chiral Auxiliaries
| Chiral Auxiliary | Key Features |
|---|---|
| Evans' Oxazolidinones | High diastereoselectivity in alkylation and aldol (B89426) reactions. |
| Camphorsultam | Effective in a variety of asymmetric transformations, including Michael additions. wikipedia.org |
| (S)-(-)-4-Isopropyl-2-oxazolidinone | A specific Evans' auxiliary providing excellent stereocontrol. |
Asymmetric catalysis offers an efficient and atom-economical approach to enantioselective synthesis. This involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.
One potential strategy is the asymmetric hydrogenation of a suitable α,β-unsaturated precursor. For example, 2-(4-fluorophenyl)-3-phenylpropenoic acid could be hydrogenated using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. The catalyst would facilitate the delivery of hydrogen to one face of the double bond, leading to the formation of one enantiomer of the product in excess.
Another approach is the catalytic asymmetric conjugate addition of a 4-fluorophenyl nucleophile to a 3-phenylpropenoic acid derivative, or vice versa. Chiral Lewis acids or organocatalysts can be used to activate the α,β-unsaturated system and control the facial selectivity of the nucleophilic attack. researchgate.net
Table 2: Examples of Asymmetric Catalytic Approaches
| Catalytic Method | Description |
|---|---|
| Asymmetric Hydrogenation | Reduction of a C=C double bond in a prochiral substrate using a chiral catalyst. |
| Asymmetric Michael Addition | Conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound catalyzed by a chiral catalyst. mdpi.com |
Kinetic Resolution and Enantiomeric Enrichment Techniques (e.g., for 2-aryl-2-fluoropropanoic acids)
The stereochemistry of 2-aryl-2-fluoropropanoic acids, a class of compounds to which this compound is related, is crucial for their biological activity. Kinetic resolution through enantioselective esterification has emerged as a significant technique for the separation of their racemic mixtures. nih.gov This method allows for the isolation of optically active carboxylic acids and their corresponding esters with good to high enantiomeric excesses. nih.gov
One effective reported method involves the use of pivalic anhydride (B1165640) (Piv₂O) as a coupling agent, an achiral nucleophile such as bis(α-naphthyl)methanol, and a chiral acyl-transfer catalyst, for instance, (+)-benzotetramisole (BTM). nih.gov The mechanism of this enantioselective esterification is understood to proceed through a mixed anhydride intermediate, which is formed from the carboxylic acid substrate and the coupling agent. This is followed by the formation of a transition state involving the achiral alcohol and the chiral catalyst. nih.gov
The efficiency of this kinetic resolution allows for the separation of a range of racemic 2-aryl-2-fluoropropanoic acids, yielding both the unreacted chiral carboxylic acid and the corresponding chiral ester in high enantiomeric purity. nih.gov This technique is particularly valuable for producing chiral α-fluorinated compounds that contain quaternary carbon centers at the α-position. nih.gov The substitution of a fluorine atom for a hydrogen atom at the α-position can prevent unwanted epimerization in vivo, which is a critical consideration in drug design. nih.gov
Below is a table summarizing the key components in the kinetic resolution of 2-aryl-2-fluoropropanoic acids.
| Component | Role | Example |
| Coupling Agent | Activates the carboxylic acid | Pivalic Anhydride (Piv₂O) |
| Achiral Nucleophile | Forms the ester with one enantiomer | Bis(α-naphthyl)methanol |
| Chiral Catalyst | Facilitates enantioselective esterification | (+)-Benzotetramisole (BTM) |
Solid-Phase Synthetic Approaches for Amino Acid Derivatives (e.g., (S)-2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid)
Solid-phase synthesis is a powerful methodology for the preparation of amino acid derivatives, including (S)-2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid. This technique offers advantages in purification and the ability to drive reactions to completion using excess reagents. iucr.org
The synthesis of (S)-2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid has been reported utilizing solid-phase methods starting from an Fmoc-protected (S)-phenylalanine attached to a Wang resin. iucr.org The synthesis proceeds through a deprotection, benzoylation, and cleavage sequence, with the stereocenter remaining unchanged throughout the process. iucr.org
The general steps involved in this solid-phase synthesis are outlined below:
Resin Preparation : An enantiopure S-stereoisomer of Fmoc-protected phenylalanine bound to a Wang resin is used as the starting material. The resin is washed with a suitable solvent like N-methyl-2-pyrrolidone (NMP). iucr.org
Fmoc Deprotection : The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group of phenylalanine is removed, typically using a solution of piperidine (B6355638) in NMP. iucr.org
Acylation (Benzoylation) : The newly freed amino group is then acylated using p-fluorobenzoic acid. This coupling reaction is facilitated by activating agents such as hydroxybenzotriazole (B1436442) (HOBt) and a carbodiimide (B86325) like diisopropylcarbodiimide (DIC) in NMP. iucr.org
Washing : After the acylation, the resin is thoroughly washed with various solvents (e.g., NMP, tetrahydrofuran, dichloromethane) to remove excess reagents and byproducts. iucr.org
Cleavage : The final compound, (S)-2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid, is cleaved from the solid support. This is typically achieved using a cleavage cocktail, such as a mixture of trifluoroacetic acid (TFA), dichloromethane, and water. iucr.org
Isolation : The cleaved product is collected, and the solvents are removed under vacuum to yield the final amino acid derivative. iucr.org
This solid-phase approach allows for the systematic and efficient synthesis of N-acyl derivatives of natural amino acids, providing a straightforward route to compounds like (S)-2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid. iucr.org
Chemical Derivatization and Analog Development of this compound
The structural framework of this compound offers multiple sites for chemical modification, enabling the development of a diverse range of analogs for structure-activity relationship (SAR) studies.
Transformations of the Carboxylic Acid Functionality (e.g., esterification, reduction)
The carboxylic acid group is a primary site for derivatization.
Esterification : The carboxylic acid can be converted to its corresponding esters through various methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. nih.gov As mentioned previously, enantioselective esterification is a key step in the kinetic resolution of related 2-aryl-2-fluoropropanoic acids. nih.gov
Reduction : The carboxylic acid functionality can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds in two stages, first forming an aldehyde intermediate which is then rapidly reduced to the alcohol.
Modifications to the Phenyl and Fluorophenyl Moieties (e.g., oxidation, nucleophilic substitution of fluorine)
Both aromatic rings in the molecule present opportunities for further functionalization.
Oxidation : The phenyl group, specifically the benzylic position of the side-chain, is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) can cleave the alkyl side-chain to yield a carboxylic acid. However, more controlled oxidation conditions would be required to modify the ring itself without cleaving the propanoic acid chain. The oxidation of aromatic rings to carboxylic acids can also be achieved with ruthenium tetraoxide.
Nucleophilic Substitution of Fluorine : The fluorine atom on the fluorophenyl ring can potentially be displaced via nucleophilic aromatic substitution (SₙAr). Although aryl fluorides are generally less reactive than other aryl halides in Sₙ2 reactions, they can be more reactive in SₙAr reactions, particularly if the ring is activated with electron-withdrawing groups. The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, which can lower the activation energy of the rate-determining nucleophilic addition step. stackexchange.com This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to generate a new series of analogs.
Synthesis of Structurally Related Analogs for Structure-Activity Relationship Studies
The synthesis of structural isomers and analogs is crucial for understanding how molecular architecture influences biological activity.
3-(4-Fluorophenyl)-2-phenylpropanoic acid : This isomer could potentially be synthesized through methods analogous to those used for 2-phenylpropionic acid. One general approach involves the α-arylation of a propanoic acid derivative.
2-Fluoro-3-phenylpropanoic acid : The synthesis of this analog involves the introduction of a fluorine atom at the α-position to the carboxylic acid. A biocatalytic approach has been reported for the synthesis of the related 2-fluoro-3-hydroxypropionic acid, utilizing engineered E. coli. nih.govfrontiersin.org Chemical methods for α-fluorination of carboxylic acids could also be employed.
2-[3-Fluoro-4-(4-methoxyphenyl)phenyl]propanoic acid : The synthesis of this more complex analog would likely involve a multi-step sequence. A common strategy for constructing such biaryl systems is through cross-coupling reactions, such as the Suzuki or Negishi coupling, to form the bond between the two phenyl rings. The propanoic acid side chain could be introduced before or after the coupling step. For instance, a suitably functionalized (e.g., brominated) 2-(3-fluorophenyl)propanoic acid ester could be coupled with a 4-methoxyphenylboronic acid.
Structural Analysis and Conformational Studies of 2 4 Fluorophenyl 3 Phenylpropanoic Acid
Spectroscopic Characterization in Research
Spectroscopic methods are fundamental tools for confirming the identity and elucidating the structural features of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information about the connectivity, functional groups, and molecular weight of the target molecule.
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For derivatives like (S)-2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid, ¹H-NMR and ¹³C-NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.
In a study of (S)-2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid, ¹H-NMR spectroscopy revealed distinct signals corresponding to the aromatic protons of the 4-fluorophenyl and phenyl groups, as well as the protons of the propanoic acid backbone. iucr.orgiucr.org The spectrum, recorded in a mixture of CDCl₃ and CD₃OD, showed multiplets for the aromatic protons between δ 7.10 and 7.73 ppm. iucr.orgiucr.org The methine proton (CH) of the stereocenter appeared as a triplet at δ 5.05 ppm, while the diastereotopic methylene (B1212753) protons (CH₂) adjacent to the phenyl group were observed as two distinct doublets of doublets at δ 3.21 and 3.27 ppm. iucr.orgiucr.org
¹³C-NMR spectroscopy further corroborates the structure, with signals for the carboxylic acid carbon, amide carbonyl carbon, and the various aromatic and aliphatic carbons. iucr.orgiucr.org The spectrum for the same derivative showed the carboxylic carbon at δ 172.23 ppm and the amide carbonyl at δ 166.11 ppm. iucr.orgiucr.org The carbon atom attached to the fluorine showed a characteristic large C-F coupling, appearing at δ 164.09 ppm. iucr.orgiucr.org The remaining aromatic carbons resonated between δ 115.78 and 135.77 ppm, while the aliphatic carbons of the propanoic acid chain appeared at δ 53.55 (CH) and 37.78 (CH₂) ppm. iucr.orgiucr.org
Table 1: NMR Spectroscopic Data for (S)-2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid
| ¹H-NMR (600 MHz, CDCl₃/CD₃OD) | ¹³C-NMR (150 MHz, CDCl₃/CD₃OD) | | :--- | :--- | | Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment | | 7.73 (m, 2H) | Aromatic | 172.23 | COOH | | 7.13 (m, 3H) | Aromatic | 166.11 | NHCO | | 7.10 (m, 4H) | Aromatic | 164.09 | C-F | | 5.05 (t, J = 5.6 Hz, 1H) | N-CH-COOH | 135.77 | Aromatic C | | 3.27 (dd, J = 13.8, 5.7 Hz, 1H) | Ph-CH₂ | 129.49 | Aromatic CH | | 3.21 (dd, J = 13.8, 5.6 Hz, 1H) | Ph-CH₂ | 129.43 | Aromatic CH | | | | 129.29 | Aromatic CH | | | | 128.67 | Aromatic CH | | | | 127.26 | Aromatic CH | | | | 115.78 | Aromatic CH | | | | 53.55 | N-CH-COOH | | | | 37.78 | Ph-CH₂ | Data sourced from IUCrData. iucr.orgiucr.org
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For 2-(4-Fluorophenyl)-3-phenylpropanoic acid, the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid group, the aromatic rings, and the C-F bond.
The carboxylic acid functional group gives rise to two particularly distinctive signals: a very broad O-H stretching band, typically appearing in the range of 3300-2500 cm⁻¹, and a sharp, strong C=O (carbonyl) stretching band between 1730-1700 cm⁻¹. The aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while the C=C stretching vibrations within the phenyl rings produce a series of peaks in the 1600-1450 cm⁻¹ region. A strong absorption band corresponding to the C-F stretch is expected in the 1250-1000 cm⁻¹ range. For the related N-formyl derivative, (S)-2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid, additional characteristic peaks for the amide group would be present, including an N-H stretch around 3300 cm⁻¹ and a strong amide I band (C=O stretch) around 1650 cm⁻¹.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight.
The fragmentation of the parent compound, 3-phenylpropanoic acid, often involves the loss of the carboxyl group and cleavage of the bond between the alpha and beta carbons, leading to characteristic fragments such as the tropylium (B1234903) ion (m/z 91). nih.gov For this compound, similar fragmentation pathways are expected. Key fragments would likely include ions resulting from the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent rearrangements. The presence of the fluorophenyl group would lead to characteristic fragments containing fluorine, aiding in the structural confirmation. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, further validating the compound's identity.
Crystallographic Investigations and Solid-State Conformation
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for determining the absolute configuration, bond lengths, bond angles, and torsion angles of a molecule, as well as understanding how molecules pack together in the solid state.
Single crystal X-ray diffraction has been successfully applied to determine the structure of (S)-2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid. iucr.orgiucr.org The analysis confirmed the (S) absolute configuration of the stereocenter. iucr.org The compound crystallizes in the monoclinic space group P2₁. iucr.orgiucr.org
A notable finding from the crystallographic study is that the asymmetric unit contains two independent molecules of the compound, which exhibit different conformations. iucr.orgiucr.org This conformational difference is most pronounced in the torsion angle around the central C-N bond. In one molecule, the C1—N1—C9—C10 torsion angle is 173.2(2)°, indicating a nearly anti-periplanar conformation. iucr.org In the second molecule, the analogous C17—N2—C25—C26 angle is 72.6(2)°, representing a gauche conformation. iucr.org This demonstrates the conformational flexibility of the molecule, which can be influenced by the local environment within the crystal lattice.
Table 2: Selected Crystallographic Data for (S)-2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₄FNO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 9.74134 (5) |
| b (Å) | 9.83313 (4) |
| c (Å) | 14.91737 (6) |
| β (°) | 98.2662 (4) |
| Volume (ų) | 1414.06 (1) |
| Z | 4 |
| Torsion Angle 1 (C1-N1-C9-C10) | 173.2 (2)° |
| Torsion Angle 2 (C17-N2-C25-C26) | 72.6 (2)° |
Data sourced from IUCrData. iucr.org
The crystal packing of (S)-2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid is primarily governed by a network of intermolecular hydrogen bonds. iucr.orgiucr.org The presence of both hydrogen bond donors (N-H from the amide and O-H from the carboxylic acid) and acceptors (C=O from both the amide and carboxylic acid) allows for the formation of a robust, layered structure. iucr.org
Computational Chemistry and Molecular Modeling for 2 4 Fluorophenyl 3 Phenylpropanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a foundational understanding of the molecular properties of 2-(4-Fluorophenyl)-3-phenylpropanoic acid.
Density Functional Theory (DFT) for Geometry Optimization and Frontier Orbitals (HOMO-LUMO)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds analogous to this compound, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine the optimized molecular geometry in the ground state. This process identifies the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.
A critical aspect of these calculations is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are key indicators of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For similar aromatic compounds, the HOMO is often distributed over the phenyl rings, indicating these are the primary sites for electron donation, while the LUMO may be located elsewhere, indicating electron-accepting regions.
Table 1: Representative Frontier Orbital Energies and Global Reactivity Descriptors (Hypothetical Data for Illustrative Purposes)
| Parameter | Symbol | Value (eV) | Formula |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | - |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.1 | - |
| Energy Gap | ΔE | 4.4 | ELUMO - EHOMO |
| Ionization Potential | IP | 6.5 | -EHOMO |
| Electron Affinity | EA | 2.1 | -ELUMO |
| Electronegativity | χ | 4.3 | -(ELUMO + EHOMO)/2 |
| Chemical Hardness | η | 2.2 | (ELUMO - EHOMO)/2 |
| Chemical Softness | S | 0.227 | 1/η |
Note: This table is based on values reported for structurally related molecules and serves as an example of typical DFT-derived parameters.
Prediction of Chemical Reactivity and Potential Sites of Interaction
The electronic properties derived from DFT calculations are used to predict the chemical reactivity of this compound. Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) are calculated from HOMO and LUMO energies. These descriptors help in understanding the molecule's behavior in chemical reactions. A high electrophilicity index, for instance, suggests a strong capacity to accept electrons.
Furthermore, the Molecular Electrostatic Potential (MEP) surface is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color code to represent electrostatic potential on the molecule's surface. Red regions indicate negative potential, rich in electrons, and are prone to electrophilic attack, while blue regions signify positive potential, which are electron-poor and susceptible to nucleophilic attack. For this molecule, the oxygen atoms of the carboxylic acid group would be expected to be regions of high negative potential, making them likely sites for interaction with electrophiles or for forming hydrogen bonds.
Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Stability
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility and the stability of its interactions with biological targets like proteins.
By simulating the molecule in a solvent environment (typically water) over a period of nanoseconds, researchers can observe the different shapes (conformations) the molecule can adopt. This conformational analysis is crucial because a molecule's biological activity often depends on its ability to adopt a specific shape to fit into the binding site of a protein.
When the molecule is simulated as part of a protein-ligand complex, MD can assess the stability of the binding. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in the active site. Conversely, large fluctuations in RMSD might indicate an unstable interaction. These simulations provide a dynamic view that complements the static picture obtained from molecular docking.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor or an enzyme. This method is essential for understanding how this compound might exert a biological effect.
Assessment of Binding Affinities to Biological Macromolecules (e.g., PPAR receptors, enzymes)
Compounds with structures similar to this compound have been investigated as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism. Molecular docking can be used to place the molecule into the ligand-binding domain (LBD) of PPAR subtypes (PPARα, PPARγ, and PPARβ/δ).
Docking algorithms calculate a scoring function, often expressed as a binding energy (e.g., in kcal/mol), to estimate the binding affinity between the ligand and the protein. A lower (more negative) binding energy generally indicates a more favorable and stable interaction. By comparing the docking scores of this compound against known PPAR agonists or antagonists, its potential activity can be preliminarily assessed.
Table 2: Representative Molecular Docking Results of Phenylpropanoic Acid Analogs with PPARγ (Illustrative)
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Analog 1 | -9.2 | His323, Ser289, Tyr473 | Hydrogen Bond |
| Analog 2 | -8.5 | Arg288, Lys265 | Salt Bridge, Hydrophobic |
Note: This table contains example data based on docking studies of similar ligands with the PPARγ receptor to illustrate the type of information obtained.
Elucidation of Key Interaction Modes and Binding Site Characteristics
Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional model of the ligand-target complex. This model allows for the elucidation of the specific molecular interactions that stabilize the binding.
For a molecule like this compound binding to a PPAR receptor, key interactions would likely involve:
Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming hydrogen bonds with polar amino acid residues in the binding site, such as Serine, Tyrosine, and Histidine.
Hydrophobic Interactions: The phenyl and fluorophenyl rings can engage in hydrophobic interactions with nonpolar residues within the receptor's binding pocket.
Pi-Pi Stacking: The aromatic rings may also interact with aromatic residues like Phenylalanine, Tyrosine, or Histidine through pi-pi stacking.
By identifying these key interactions, researchers can understand the structural basis for the molecule's affinity and selectivity for a particular target, which is invaluable information for the rational design of more potent and specific therapeutic agents.
Based on a comprehensive search for preclinical research data, there is currently no publicly available scientific literature detailing the biological mechanisms and molecular targets of the specific chemical compound This compound .
Extensive and targeted searches for this compound's activity on the enzymes and receptors outlined in the user's request did not yield any specific results. This includes a lack of data regarding its:
Inhibition profiles for Cyclooxygenase (COX) isoenzymes.
Modulation of Fatty Acid Amide Hydrolase (FAAH) activity.
Interaction with other enzyme families such as Protein Tyrosine Phosphatase 1B, Aminopeptidases, Acetylcholine esterase, Butyrylcholine esterase, or Trypsin.
Agonist activity on Peroxisome Proliferator-Activated Receptor (PPAR) subtypes (PPARα, PPARγ, PPARδ).
Interactions with Free Fatty Acid Receptor 1 (FFA1R/GPR40).
While research exists for structurally similar compounds, such as flurbiprofen (B1673479) analogs (e.g., ARN2508) and other phenylpropanoic acid derivatives, the strict requirement to focus solely on this compound prevents the inclusion of that information.
Therefore, it is not possible to generate the requested scientific article with thorough, informative, and accurate content at this time due to the absence of relevant preclinical studies in the public domain. No data tables or detailed research findings for this specific compound can be provided.
Investigation of Biological Mechanisms and Molecular Targets of 2 4 Fluorophenyl 3 Phenylpropanoic Acid in Preclinical Research
Receptor Binding and Activation Studies in In Vitro Systems
Analysis of G Protein-Coupled Receptor (GPCR) Binding (e.g., A2B, HCA2/3 for related compounds)
The HCA receptor family, which includes HCA1, HCA2 (also known as GPR109A), and HCA3, are activated by endogenous intermediates of energy metabolism. nih.gov For instance, HCA2 is the receptor for the antidyslipidemic drug nicotinic acid (niacin) and the ketone body 3-hydroxy-butyrate, while HCA3 is activated by 3-hydroxy-octanoic acid. nih.govguidetopharmacology.org These receptors are primarily expressed in adipocytes and immune cells, where they mediate the inhibition of lipolysis. nih.govnih.gov Given the structural similarity of 2-(4-Fluorophenyl)-3-phenylpropanoic acid to known ligands of these receptors, it is plausible that it could exhibit some affinity for HCA receptors, although this remains to be experimentally verified.
Similarly, the adenosine (B11128) A2B receptor is another GPCR target implicated in various pathological conditions. Research into A2B receptor antagonists has identified structurally diverse molecules, and while none are identical to this compound, the broad ligand scope of this receptor family suggests a potential for interaction that warrants investigation. nih.govleadxpro.com Phenylpropanoic acid derivatives have also been identified as potent agonists for GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1), which is involved in glucose-stimulated insulin (B600854) secretion, highlighting another potential GPCR target for this class of compounds. nih.gov
Cellular Pathway Perturbations in Advanced In Vitro Models
Modulation of Inflammatory Response Pathways
Phenylpropanoic acid derivatives have been investigated for their anti-inflammatory properties. Studies on related compounds show that they can modulate key inflammatory pathways. For example, certain pyrrole-containing phenylpropanoic acid derivatives have demonstrated the ability to suppress the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced systemic inflammation models. mdpi.comresearchgate.net The mechanism often involves the inhibition of signaling cascades such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory gene expression. nih.govnih.gov The activation of Toll-like receptors (TLRs) by stimuli like LPS typically triggers the NF-κB pathway, leading to the production of various inflammatory mediators, including cytokines like TNF-α, IL-1β, and IL-6. researchgate.netnih.gov Inhibition of this pathway by phenylpropanoic acid analogs suggests a potential mechanism for their anti-inflammatory effects. nih.gov
Influence on Lipid Metabolism and Glucose Homeostasis Pathways
The structural motif of phenylpropanoic acid is present in molecules that influence lipid and glucose metabolism. drugbank.com Derivatives of this class are known to interact with a variety of targets crucial for metabolic regulation. mdpi.com These include peroxisome proliferator-activated receptors (PPARα and PPARγ) and free fatty acid receptors (FFAR1 and FFAR4), which are key regulators of lipid metabolism and glucose control. mdpi.com
Activation of these pathways can lead to increased glucose uptake in cells and modulation of lipid synthesis and oxidation. mdpi.comfrontiersin.org For instance, agonists of FFAR1 (GPR40) enhance insulin secretion in response to glucose, making them attractive targets for type 2 diabetes treatment. nih.govmdpi.com The dysregulation of lipid metabolism, including fatty acid synthesis and uptake, is a hallmark of various metabolic diseases and cancer. frontiersin.orgmdpi.com Compounds that can modulate these pathways by interacting with targets like fatty acid transport proteins (FATP) or enzymes such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FASN) are of significant therapeutic interest. mdpi.comnih.gov While specific studies on this compound are lacking, its core structure is found in compounds that modulate these critical metabolic networks.
Investigation of Anti-Proliferative Effects in Cellular Models (e.g., cytotoxicity on MCF-7 cells for related compounds)
The anti-proliferative potential of various synthetic compounds is often evaluated against cancer cell lines, including the human breast adenocarcinoma cell line MCF-7. While there is no specific data on the cytotoxicity of this compound, numerous studies have demonstrated that related chemical structures can exhibit significant anti-proliferative effects. nih.govffhdj.com These effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. ffhdj.comnih.gov
For example, different classes of synthetic molecules, including some with structural similarities to phenylpropanoic acid, have shown dose-dependent cytotoxicity against MCF-7 cells. nih.gov The mechanisms can involve the activation of caspase cascades, modulation of apoptotic proteins like the Bcl-2 family, and arrest of the cell cycle at various phases, thereby preventing cancer cell proliferation. nih.govnih.gov The table below summarizes the cytotoxic effects of several distinct compounds against the MCF-7 cell line, illustrating the potential for synthetic molecules to inhibit cancer cell growth.
| Compound/Derivative | Cell Line | Reported Cytotoxicity (IC50/EC50) | Observed Mechanism | Reference |
|---|---|---|---|---|
| CYT-Rx20 (β-nitrostyrene derivative) | MCF-7 | 0.81 ± 0.04 µg/mL | G2/M phase arrest, caspase activation, induced autophagy | nih.gov |
| Flavokawain A | MCF-7 | IC50 value reported | Induction of apoptosis | plos.org |
| (±)-MRJF4 (phenylbutyrate ester) | LNCaP / PC3 | IC50 = 11 µM / 13 µM | Antiproliferative | nih.gov |
| AMG–CS–LMW NPs | MCF-7 | IC50 = 4.90 ± 0.16 µg/mL | Enhanced cytotoxicity | nih.gov |
Structure-Activity Relationship (SAR) Studies for Molecular Target Selectivity
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the interaction of a compound with its biological target, thereby enhancing its potency and selectivity. For phenylpropanoic acid derivatives, SAR studies have focused on modifying different parts of the molecule to improve biological activity and pharmacokinetic properties. nih.gov
Key areas of modification often include:
The Phenyl Rings: Substitution on the aromatic rings can significantly influence activity. For instance, the introduction of a fluorine atom, as in this compound, can alter electronic properties, metabolic stability, and binding interactions.
The Propanoic Acid Chain: Modifications to the linker between the phenyl rings and the carboxylic acid group can affect the compound's conformation and its fit within a receptor's binding pocket.
The Carboxylic Acid Group: This functional group is often crucial for interaction with receptor targets, typically forming hydrogen bonds or ionic interactions. Esterification or replacement with other acidic bioisosteres can modulate activity and cell permeability.
An example of SAR in a related series involved the incorporation of polar substituents onto the biphenyl (B1667301) ring of a phenylpropanoic acid derivative. This strategy aimed to decrease lipophilicity, which successfully mitigated cytotoxicity issues while maintaining potent agonist activity at the GPR40 receptor. nih.gov Such studies highlight how systematic structural modifications can be used to fine-tune the pharmacological profile of a lead compound to achieve greater target selectivity and a better safety profile. frontiersin.orgmdpi.com
Advanced Analytical Methodologies for Research on 2 4 Fluorophenyl 3 Phenylpropanoic Acid
Chromatographic Techniques for Purity, Quantification, and Enantiomeric Excess
Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating, identifying, and quantifying the components of a mixture. For 2-(4-Fluorophenyl)-3-phenylpropanoic acid, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are indispensable for quality control and in-depth research.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a versatile technique widely used for the analysis of non-volatile or thermally unstable compounds. Method development for this compound focuses on two primary areas: achiral analysis for purity and quantification, and chiral analysis for determining enantiomeric excess.
Achiral Analysis: Reversed-phase HPLC (RP-HPLC) is the most common approach for assessing the purity and quantifying this compound. pensoft.netresearchgate.net A typical method involves a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. pensoft.netresearchgate.net Isocratic elution, where the mobile phase composition remains constant, is often sufficient for routine analysis, while gradient elution may be employed for separating complex mixtures containing impurities with a wide range of polarities. ekb.eg Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance. researchgate.net
Chiral Analysis: Since this compound possesses a chiral center, it exists as a pair of enantiomers. Separating and quantifying these enantiomers is critical in many research contexts. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving the enantiomers of carboxylic acids. nih.govmdpi.com The separation mechanism on these phases involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. sigmaaldrich.com The mobile phase in chiral HPLC often consists of a non-polar solvent like hexane (B92381) mixed with a polar alcohol such as isopropanol, sometimes with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. mdpi.com
| Parameter | Achiral (Purity/Quantification) | Chiral (Enantiomeric Excess) |
|---|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.net | Chiralpak AD-H or Chiralcel OJ-H (e.g., 250 x 4.6 mm, 5 µm) mdpi.com |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) researchgate.net | Hexane:Isopropanol (with 0.1% TFA) (e.g., 90:10 v/v) mdpi.com |
| Flow Rate | 1.0 mL/min researchgate.net | 0.6 - 1.0 mL/min mdpi.com |
| Detection | UV at ~225 nm researchgate.net | UV at ~225-260 nm |
| Temperature | Ambient or controlled (e.g., 30 °C) researchgate.net | Ambient or controlled (e.g., 25 °C) mdpi.com |
Gas Chromatography (GC) for Process Monitoring and Impurity Analysis
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. nih.gov Due to the low volatility and high polarity of carboxylic acids like this compound, direct analysis by GC is challenging. Therefore, a chemical derivatization step is typically required to convert the carboxylic acid group into a more volatile and less polar ester or silyl (B83357) ester. jfda-online.comgcms.cz
This derivatization enhances chromatographic performance by improving peak shape and reducing thermal degradation in the hot GC inlet. gcms.cz Common derivatization approaches include:
Esterification: Reacting the acid with an alcohol (e.g., methanol, butanol) in the presence of an acid catalyst (e.g., BF3) to form a methyl or butyl ester. jfda-online.com
Silylation: Reacting the acid with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to form a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ester. researchgate.netsigmaaldrich.com TBDMS derivatives are often preferred due to their greater stability against hydrolysis compared to TMS derivatives. researchgate.net
Once derivatized, the compound can be readily analyzed by GC, often using a capillary column with a non-polar or medium-polarity stationary phase. Flame ionization detection (FID) is commonly used for quantification. GC is particularly valuable for monitoring the progress of synthesis reactions and for detecting and quantifying volatile or semi-volatile impurities that may be present in starting materials or arise during the manufacturing process. nih.gov
| Reagent Class | Specific Reagent | Resulting Derivative | Key Characteristics |
|---|---|---|---|
| Silylating Agents | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) Ester | Highly volatile byproducts; common and effective. sigmaaldrich.com |
| MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide) | tert-Butyldimethylsilyl (TBDMS) Ester | Forms derivatives that are more stable to hydrolysis. researchgate.net | |
| Alkylating Agents | BF3/Methanol | Methyl Ester | Commonly used for forming methyl esters from acids. jfda-online.com |
| TMAH (Trimethylanilinium hydroxide) | Methyl Ester | Used as a flash alkylation reagent in the GC inlet. jfda-online.com |
Hyphenated Techniques for Complex Mixture and Metabolite Analysis in Research Studies
Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry (MS), are essential for analyzing complex biological or environmental samples. They provide not only quantitative data but also structural information, which is vital for identifying unknown compounds like metabolites and impurities. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of compounds in complex biological matrices (e.g., plasma, urine) and for identifying metabolites. bioanalysis-zone.comeijppr.com The technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. bioanalysis-zone.com
For quantification, triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode are frequently used. ijpras.com This approach is highly specific, as it monitors a predefined fragmentation of the parent ion of the target analyte to a specific product ion, minimizing interference from matrix components. nih.gov
For metabolite identification, high-resolution mass spectrometry (HRMS) instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems are invaluable. ijpras.comthermofisher.com These instruments can determine the elemental composition of the parent compound and its metabolites from their accurate mass measurements. Subsequent MS/MS experiments provide fragmentation patterns that help elucidate the structures of the metabolites, revealing biotransformations such as hydroxylation, glucuronidation, or sulfation. ijpras.comnih.gov
| Parameter | Typical Setting/Mode | Purpose |
|---|---|---|
| LC Separation | Reversed-phase C18 column with gradient elution | Separates the parent drug from its metabolites and endogenous matrix components. nih.gov |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | Generates charged ions from the analytes eluting from the LC. nih.gov |
| Mass Analyzer | Triple Quadrupole (QqQ) or High-Resolution (Q-TOF, Orbitrap) | Selects and fragments ions (QqQ) or measures mass with high accuracy (HRMS). ijpras.comthermofisher.com |
| Quantification Mode | Multiple Reaction Monitoring (MRM) | Provides high sensitivity and selectivity for quantitative analysis. ijpras.com |
| Identification Mode | Full Scan MS followed by data-dependent MS/MS | Provides accurate mass for formula determination and fragmentation for structural elucidation. thermofisher.com |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. As with standard GC, analysis of this compound requires prior derivatization to increase its volatility. researchgate.net
GC-MS is highly effective for impurity profiling, where it can identify and quantify volatile organic impurities that may not be amenable to LC-MS analysis. thermofisher.com The mass spectrometer provides definitive identification of separated components by comparing their mass spectra to established libraries (e.g., NIST, Wiley). mdpi.com This is particularly useful for identifying unexpected byproducts from a synthetic route or degradation products.
While LC-MS is more commonly used for studying non-volatile metabolites like conjugates, GC-MS can be applied to identify metabolites that remain amenable to GC after derivatization, such as those resulting from hydroxylation or carboxylation, once the entire molecule has been derivatized. mdpi.com The high chromatographic resolution of capillary GC can also be advantageous for separating closely related isomers. nih.gov
Future Research Directions and Potential Applications of the 2 4 Fluorophenyl 3 Phenylpropanoic Acid Scaffold
Development of Novel and Green Synthetic Routes with Improved Atom Economy and Stereocontrol
The advancement of synthetic methodologies is crucial for the efficient and environmentally responsible production of 2-(4-fluorophenyl)-3-phenylpropanoic acid and its derivatives. Future research will likely focus on developing novel synthetic pathways that prioritize green chemistry principles, such as high atom economy, reduced waste, and the use of eco-friendly solvents and catalysts.
One promising direction is the application of transition-metal catalysis. For instance, ruthenium-catalyzed chemoselective oxidation of furan (B31954) rings has been shown as an efficient two-step method to produce 2-arylalkanoic acids from 1-arylalkanols, offering a potential alternative to traditional multi-step syntheses. thermofisher.com Further exploration of catalysts could lead to direct, one-pot transformations from readily available starting materials, significantly improving efficiency.
Moreover, achieving precise control over stereochemistry is a critical goal, as the biological activity of chiral molecules like this compound often resides in a single enantiomer. The development of asymmetric catalytic methods will be paramount. This includes the design of chiral ligands for transition metals or the use of organocatalysis to guide the stereochemical outcome of key bond-forming reactions. Such routes would eliminate the need for chiral resolution steps, which are inherently inefficient as they discard half of the material.
Rational Design of Analogs with Modulated Bioactivity Profiles and Enhanced Target Specificity
The this compound scaffold is an excellent template for rational drug design. By systematically modifying its structure, researchers can develop analogs with fine-tuned biological activities, improved potency, and greater selectivity for specific biological targets.
Structure-activity relationship (SAR) studies on related phenylpropanoic acid derivatives have demonstrated that modifications at several key positions can dramatically influence bioactivity. nih.gov Future design strategies for the this compound scaffold could explore:
Aromatic Ring Substitution: Introducing various functional groups onto the 4-fluorophenyl or the 3-phenyl rings to probe interactions with target binding pockets. For example, studies on related scaffolds have shown that incorporating hydroxyl or amino groups can enhance potency in anticancer agents. nih.gov
Modification of the Propanoic Acid Moiety: The carboxylic acid group is often a key pharmacophore, forming critical interactions with amino acid residues like arginine in enzyme active sites. nih.gov While esterification or amidation can sometimes reduce activity, these modifications can also be used to create prodrugs or alter pharmacokinetic properties. nih.gov
Stereochemistry: As many biological targets are chiral, synthesizing and evaluating individual enantiomers of new analogs is essential to identify the more active and potentially less toxic stereoisomer.
An example of such rational design is seen in the development of 2-phenylpropionic acid derivatives as dual cyclooxygenase (COX) inhibitory and antibacterial agents, where structural modifications led to compounds with enhanced potency against both targets. nih.govnih.gov Similarly, derivatives of a related 3-phenylpropanoic acid scaffold have been evaluated for anti-inflammatory and immunomodulatory effects, showing that structural changes can selectively modulate cytokine profiles. nih.govnih.govresearchgate.net
| Scaffold/Derivative Class | Structural Modification | Observed Effect on Bioactivity | Reference |
|---|---|---|---|
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | Addition of an oxime moiety (-C=NOH) | Significantly enhanced antiproliferative activity against lung cancer cells. | mskcc.org |
| 2-(4-substitutedmethylphenyl)propionic acid | Substitution with (benz)azolylthiol groups | Created dual-function molecules with both COX inhibition and antibacterial properties. | nih.gov |
| Substituted Phenylpropanoic Acids | Varying substituents on distal phenyl ring and stereochemistry at the alpha-position | Led to the discovery of potent and highly selective PPARα activators for treating metabolic disorders. | nih.gov |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Incorporation of a pyrrole (B145914) heterocycle | Exhibited potent anti-inflammatory activity and selective modulation of TNF-α and TGF-β1 cytokines. | nih.govnih.govresearchgate.net |
Advanced Computational Approaches for Rational Design and Target Prediction in Chemical Biology
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of bioactive compounds based on the this compound scaffold. rockefeller.edu These in silico methods allow for the rapid evaluation of virtual libraries of analogs, prioritizing the most promising candidates for synthesis and biological testing.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For derivatives of the this compound scaffold, docking studies can elucidate binding modes within an enzyme's active site, identify key hydrogen bonds and hydrophobic interactions, and explain structure-activity relationships. nih.govmskcc.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the physicochemical properties of compounds with their biological activities, enabling the prediction of potency for newly designed analogs.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity, guiding the design of novel molecules that retain these key features.
ADME/Tox Prediction: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of virtual compounds. nih.gov This early-stage screening helps to eliminate candidates with poor pharmacokinetic properties or potential safety liabilities before committing resources to their synthesis.
By integrating these computational tools, researchers can engage in a more efficient, hypothesis-driven design cycle, leading to the faster development of analogs with improved therapeutic potential. rockefeller.edu
Application in Chemical Probe Development for Biological Pathway Elucidation
Beyond its potential as a therapeutic lead, the this compound scaffold is an ideal starting point for the development of chemical probes. These specialized molecular tools are designed to investigate biological systems, identify protein targets, and elucidate complex cellular pathways. rockefeller.eduresearchgate.net A chemical probe typically consists of the core scaffold for binding, a linker, and a reporter tag or reactive group. nih.govmdpi.com
Future research could transform the scaffold into sophisticated probes through several strategies:
Photoaffinity Labeling Probes: By incorporating a photo-reactive group, such as a diazirine or benzophenone, onto the scaffold, a probe can be created that forms a covalent bond with its binding partner upon UV irradiation. researchgate.netmskcc.orgnih.gov This technique is powerful for identifying the direct protein targets of a bioactive molecule within a complex cellular lysate. mskcc.org
Activity-Based Protein Profiling (ABPP) Probes: An ABPP probe contains an electrophilic "warhead" that covalently modifies the active site of a specific class of enzymes. nih.govresearchgate.net Designing an ABPP probe from the this compound scaffold could enable the profiling of enzyme activity in healthy versus diseased states, helping to identify novel biomarkers and drug targets. researchgate.net
Tagged Probes for Visualization and Affinity Purification: A reporter tag, such as a fluorophore (for microscopy) or biotin (B1667282) (for affinity purification), can be attached to the scaffold. rockefeller.edu Modern synthetic methods like "click chemistry" provide a highly efficient and bioorthogonal way to attach these tags, allowing for the visualization of the molecule's subcellular localization or the isolation of its binding partners for identification by mass spectrometry. kinampark.comresearchgate.net
The development of such probes would provide invaluable tools for understanding the mechanism of action of any bioactive derivatives and for exploring the broader biological roles of their cellular targets.
| Probe Type | Required Modification to Scaffold | Application | Relevant Principle/Technique |
|---|---|---|---|
| Photoaffinity Probe | Incorporate a photo-reactive group (e.g., diazirine) | Covalently capture and identify direct protein binding partners. | Photo-crosslinking researchgate.net |
| Activity-Based Probe (ABP) | Add a reactive "warhead" to target enzyme active sites. | Profile the functional state of enzyme families in complex proteomes. | Activity-Based Protein Profiling (ABPP) nih.gov |
| Fluorescent Probe | Attach a fluorescent dye (e.g., via Click Chemistry). | Visualize subcellular localization and target engagement in live cells. | Fluorescence Microscopy rockefeller.edu |
| Affinity Probe | Attach a biotin tag. | Isolate and enrich protein targets from cell lysates for identification. | Affinity Purification-Mass Spectrometry rockefeller.edu |
Exploration as a Scaffold for the Development of New Small Molecule Leads in Medicinal Chemistry
The this compound structure serves as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, distinct biological targets through the introduction of diverse functional groups. researchgate.net Its proven utility in various contexts makes it a strong foundation for discovering new small molecule leads for a wide range of diseases.
Future medicinal chemistry programs can leverage this scaffold to target new therapeutic areas. The general phenylpropanoic acid class has already yielded compounds with anti-inflammatory, antibacterial, and anticancer properties. nih.govmskcc.org By applying the rational design principles and computational methods described previously, libraries of derivatives can be created and screened against new targets. For instance, screening against kinases, proteases, or nuclear receptors could uncover novel inhibitors or modulators. The versatility of the scaffold, allowing for modification of its aromatic systems and carboxylic acid functionality, provides a rich chemical space to explore for new therapeutic opportunities.
Q & A
Q. What statistical approaches are recommended for dose-response studies in pharmacological assays?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀. Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Report confidence intervals (95% CI) and p-values (<0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
